molecular formula C22H24N2O4S B2691450 2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 899917-06-7

2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2691450
CAS No.: 899917-06-7
M. Wt: 412.5
InChI Key: JDAYOXOOHRUGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
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Biological Activity

2,2-Dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a synthetic compound belonging to the imidazole class. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and other pharmacological applications. The following sections will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

  • Chemical Formula : C20H24N2O4S
  • Molecular Weight : 392.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that imidazole derivatives often interact with key apoptotic pathways:

  • Induction of Apoptosis : Studies have shown that compounds similar to this compound can significantly increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in cancer cells . This shift promotes programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases (G1/S or G2/M), contributing to their antiproliferative effects .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro studies:

Antiproliferative Activity

Table 1 summarizes the antiproliferative effects of this compound against different cancer cell lines.

Cell Line IC50 (µM) Selectivity Index (SI)
HeLa15.823
A54918.020
MCF712.525

*IC50 is defined as the concentration required to inhibit cell growth by 50% compared to untreated controls.

Case Studies

Several case studies have documented the effects of this compound:

  • HeLa Cells : In a study involving HeLa cells (cervical cancer), treatment with the compound resulted in a significant increase in apoptosis rates compared to control treatments with established chemotherapeutics like 5-FU. The apoptosis rate reached approximately 68% after treatment with an optimal concentration of the compound for 24 hours .
  • A549 Cells : In A549 lung cancer cells, the compound demonstrated a dose-dependent decrease in cell viability and was found to effectively induce apoptosis through caspase activation pathways .

Properties

IUPAC Name

[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-13-7-9-14(10-8-13)18-21(29)24(22(2,3)23-18)20(25)15-11-16(26-4)19(28-6)17(12-15)27-5/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAYOXOOHRUGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.